molecular formula C15H19N3O3 B7706534 2-(azepan-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxoacetamide

2-(azepan-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxoacetamide

Cat. No.: B7706534
M. Wt: 289.33 g/mol
InChI Key: IOQRILSKLGDOTK-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(azepan-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxoacetamide is a heterocyclic compound that features an azepane ring and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted azepane derivatives from nucleophilic substitution .

Scientific Research Applications

2-(azepan-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azepan-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxoacetamide is unique due to its combination of an azepane ring and a phenolic group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-(azepan-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-13-8-4-3-7-12(13)11-16-17-14(20)15(21)18-9-5-1-2-6-10-18/h3-4,7-8,11,19H,1-2,5-6,9-10H2,(H,17,20)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQRILSKLGDOTK-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724172
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.